

Spectral Data of Futoamide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Futoamide

Cat. No.: B1256265

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To our valued researchers, scientists, and drug development professionals: This document aims to provide a comprehensive overview of the spectral data for **Futoamide**. However, it is crucial to note a significant challenge in the compilation of this data. Publicly accessible scientific databases currently lack detailed experimental spectral data (NMR, MS, IR) specifically for **Futoamide**. Searches for this information predominantly yield results for a similarly named but structurally different pharmaceutical, Furosemide. This guide will therefore present the available structural information for **Futoamide** and outline the standard methodologies for spectral data acquisition and analysis that would be applied to this compound.

Futoamide: Chemical Identity and Properties

Futoamide is a natural product found in plants of the Piper genus. Its fundamental properties are summarized below.

Property	Value
IUPAC Name	(2E,6E)-7-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)hepta-2,6-dienamide
Molecular Formula	C ₁₈ H ₂₃ NO ₃
Molecular Weight	301.4 g/mol [1]
Chemical Structure	A member of the benzodioxole family.[1]

Spectral Analysis Workflow: A Methodological Overview

The following section details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. While specific data for **Futoamide** is not available, these methodologies represent the standard approach for the structural elucidation of a natural product of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

- **Sample Preparation:** A 5-10 mg sample of purified **Futoamide** would be dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:**
 - ¹H NMR: The proton NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
 - ¹³C NMR: The carbon NMR spectrum would be recorded on the same instrument, typically requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are then applied.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Experimental Protocol:

- **Sample Introduction:** A dilute solution of **Futoamide** would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC.
- **Ionization:** Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques suitable for a molecule like **Futoamide**. For fragmentation analysis, Electron Impact (EI) ionization could be used.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- **Detection:** The detector records the abundance of ions at each m/z value.

Infrared (IR) Spectroscopy

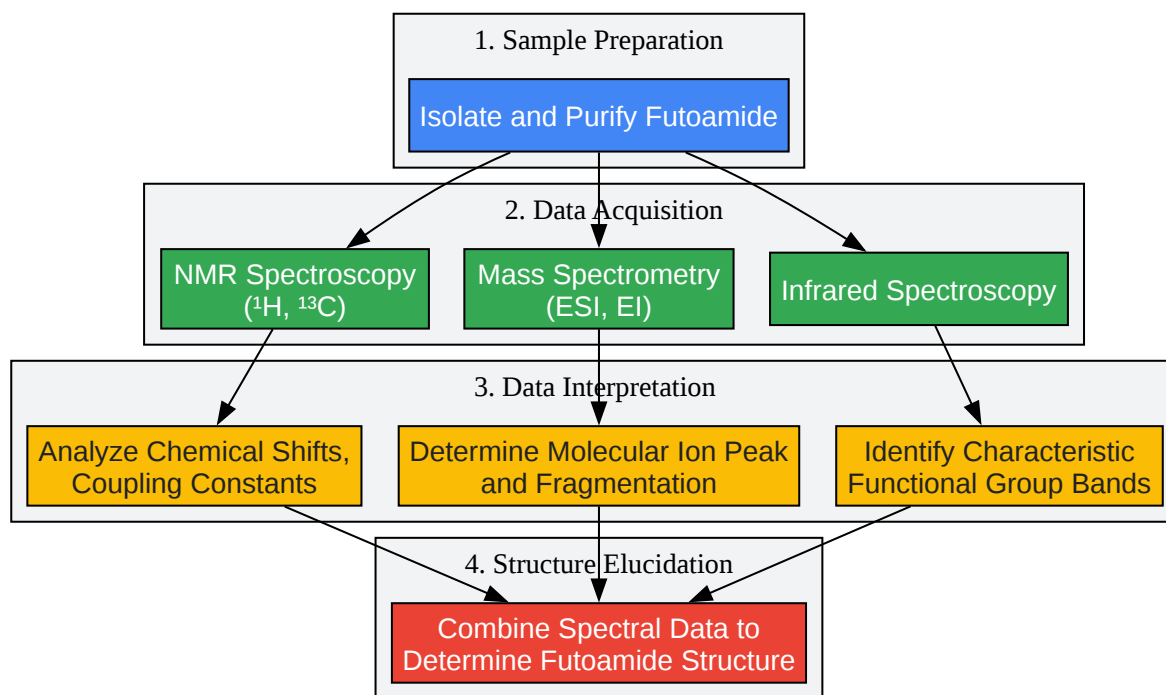
IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

- **Sample Preparation:** A small amount of solid **Futoamide** can be analyzed as a KBr pellet or a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.
- **Data Acquisition:** The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically $4000\text{--}400\text{ cm}^{-1}$).
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-O).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical progression from sample preparation to the final structural elucidation using the three core spectroscopic techniques.



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Caption: A logical workflow for the spectral analysis of a natural product like **Futoamide**.

In conclusion, while a detailed quantitative analysis of **Futoamide**'s spectral data is not currently possible due to a lack of public information, this guide provides the established methodologies and a logical framework for such an analysis. Further research and data publication are required to populate the specific spectral characteristics of this compound.

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References

- 1. Furosemide(54-31-9) 1H NMR spectrum [chemicalbook.com]
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